molecular formula C17H17Cl2NO B14430786 2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide CAS No. 79998-54-2

2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide

Katalognummer: B14430786
CAS-Nummer: 79998-54-2
Molekulargewicht: 322.2 g/mol
InChI-Schlüssel: KEKYEGMQHLBQSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of chlorophenyl groups attached to an acetamide backbone, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-chlorophenylpropan-2-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Chlorophenyl)-1-iodooctane
  • 2-(2-Chlorophenyl)-3-phenylpropenoic acid
  • 2-(2-Chlorophenyl)-1-chlorocyclopropylpropan-2-ol

Uniqueness

2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of two chlorophenyl groups and an acetamide backbone differentiates it from other similar compounds, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

79998-54-2

Molekularformel

C17H17Cl2NO

Molekulargewicht

322.2 g/mol

IUPAC-Name

2-(2-chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C17H17Cl2NO/c1-17(2,13-7-5-8-14(18)11-13)20-16(21)10-12-6-3-4-9-15(12)19/h3-9,11H,10H2,1-2H3,(H,20,21)

InChI-Schlüssel

KEKYEGMQHLBQSD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC(=CC=C1)Cl)NC(=O)CC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.